3-Bromofuran-2,5-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

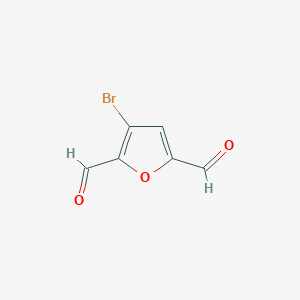

3-Bromofuran-2,5-dicarbaldehyde: is an organic compound with the molecular formula C6H3BrO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromofuran-2,5-dicarbaldehyde typically involves the bromination of furan derivatives. One common method is the bromination of 2,5-diformylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions: 3-Bromofuran-2,5-dicarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: 3-Bromofuran-2,5-dicarboxylic acid.

Reduction: 3-Bromofuran-2,5-dimethanol.

Substitution: 3-Substituted furan-2,5-dicarbaldehyde derivatives.

Scientific Research Applications

Organic Synthesis

3-Bromofuran-2,5-dicarbaldehyde is widely used as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various reactions such as:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the formation of substituted furan derivatives.

- Condensation Reactions : It can participate in condensation reactions to form larger molecular frameworks.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Substituted furans |

| Aldol Condensation | Formation of β-hydroxy aldehydes | β-Hydroxy derivatives |

| Cycloaddition | Formation of cyclic compounds | Dihydrofuran derivatives |

Pharmaceutical Research

The compound has garnered interest in pharmaceutical applications due to its potential biological activity. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit bacterial growth.

- Anticancer Activity : Some compounds derived from this structure have demonstrated cytotoxic effects against cancer cell lines.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a derivative of this compound was synthesized and evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential for further development as an anticancer agent .

Materials Science

In materials science, this compound is explored for its role in developing novel materials with specific properties:

- Bio-based Polymers : The compound can be utilized as a building block for synthesizing bio-based polymers that are environmentally friendly.

- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings and adhesives with enhanced performance characteristics.

Table 2: Applications in Materials Science

| Application Type | Description | Example Uses |

|---|---|---|

| Bio-based Polymers | Synthesis of environmentally friendly materials | Biodegradable plastics |

| Coatings | Development of high-performance coatings | Protective coatings |

| Adhesives | Formulation of strong adhesives | Industrial adhesives |

Mechanism of Action

The mechanism of action of 3-Bromofuran-2,5-dicarbaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde groups are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde groups can undergo oxidation or reduction.

In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors. The bromine atom may enhance the compound’s binding affinity to certain targets, while the aldehyde groups can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

3-Bromofuran: A simpler brominated furan derivative without aldehyde groups.

2,5-Diformylfuran: A furan derivative with two aldehyde groups but no bromine atom.

3,4-Dibromofuran: A furan derivative with two bromine atoms but no aldehyde groups.

Uniqueness: 3-Bromofuran-2,5-dicarbaldehyde is unique due to the presence of both bromine and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler furan derivatives. The compound’s dual functionality makes it a versatile building block for the synthesis of complex organic molecules and advanced materials.

Biological Activity

3-Bromofuran-2,5-dicarbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound has the following chemical structure:

- Molecular Formula : C₈H₅BrO₂

- CAS Number : 12882956

The compound features two aldehyde groups attached to a furan ring, which is known to influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial protein synthesis, similar to other furan derivatives.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

| Fungi | Low |

Anticancer Potential

The compound has shown promise in anticancer research . In vitro studies have indicated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The underlying mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Colon Cancer | 20 |

This compound's biological activity is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The compound can undergo oxidation reactions that lead to the formation of electrophilic species capable of modifying proteins and nucleic acids.

Enzyme Interaction

Recent studies have highlighted the interaction of this compound with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain oxidases, which are crucial for cellular respiration and energy production.

Case Studies

-

Antimicrobial Activity Study :

- Researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a dose-dependent inhibition, with significant effects observed at concentrations above 50 µg/mL.

-

Cancer Cell Line Study :

- The compound was evaluated in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

- Apoptosis was assessed via flow cytometry, revealing an increase in early apoptotic cells after treatment with this compound.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with other furan derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate to High | Significant |

| Furan-2-carboxaldehyde | Low | Moderate |

| Furfuryl alcohol | Moderate | Low |

Properties

Molecular Formula |

C6H3BrO3 |

|---|---|

Molecular Weight |

202.99 g/mol |

IUPAC Name |

3-bromofuran-2,5-dicarbaldehyde |

InChI |

InChI=1S/C6H3BrO3/c7-5-1-4(2-8)10-6(5)3-9/h1-3H |

InChI Key |

RJGIIIXMBFVFLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1Br)C=O)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.